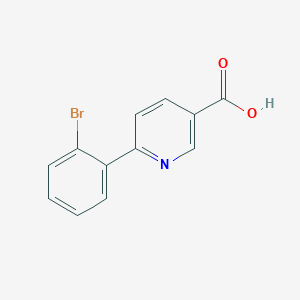
6-(2-Bromophenyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Bromophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromophenyl group at the 6-position and a carboxylic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)pyridine-3-carboxylic acid typically involves the following steps:
Bromination: The starting material, pyridine-3-carboxylic acid, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Suzuki-Miyaura Coupling: The brominated intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-bromophenylboronic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 6-(2-Bromophenyl)pyridine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Bromophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
6-(2-Bromophenyl)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mécanisme D'action
The mechanism of action of 6-(2-Bromophenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and carboxylic acid groups can facilitate binding to target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid: Similar structure but with additional chlorophenyl group.
6-Bromopyridine-2-carboxylic acid: Similar structure but with bromine at a different position.
Uniqueness
6-(2-Bromophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the bromophenyl and carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C12H8BrNO2 |
|---|---|
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
6-(2-bromophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8BrNO2/c13-10-4-2-1-3-9(10)11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) |
Clé InChI |
AOGNLZNVTMXFPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















